7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine
Description
Properties
IUPAC Name |
7-methyl-6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-21-10-19-13-12(21)14(18-9-17-13)23-7-5-22(6-8-23)11-3-4-16-15(20-11)24-2/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDXTGBRDBXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Functionalization Strategies
Purine derivatives are typically functionalized at position 6 due to the reactivity of the C6 hydrogen. Chlorination is achieved using phosphorus oxychloride (POCl3) under reflux:
\text{7-Methylpurine} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{7-Methyl-6-chloro-7H-purine} + \text{H}3\text{PO}_4 $$
Key Parameters :
- Solvent : Toluene or dichloroethane (avoiding protic solvents).
- Temperature : 110–120°C for 6–8 hours.
- Yield : 68–72% after recrystallization from ethanol/water.
Preparation of 4-[2-(Methylsulfanyl)Pyrimidin-4-yl]Piperazine (Intermediate B)
Pyrimidine Synthesis via Thiomethylation
2-(Methylsulfanyl)pyrimidine-4-chloride is synthesized from 4,6-dichloropyrimidine through selective substitution:
- Thiolation : Treatment with sodium thiomethoxide (NaSMe) in DMF at 50°C replaces C2 chlorine:
\text{4,6-Dichloropyrimidine} + \text{NaSMe} \rightarrow \text{4-Chloro-2-(methylsulfanyl)pyrimidine} + \text{NaCl} $$
-
Piperazine Coupling : Reacting 4-chloro-2-(methylsulfanyl)pyrimidine with piperazine in dichloromethane (DCM) at 30°C for 12 hours:
\text{4-Chloro-2-(methylsulfanyl)pyrimidine} + \text{piperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Intermediate B} $$
Optimization Data :
| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|---|
| Standard | DCM | Et₃N | 30 | 12 | 89.8 | |
| High-dilution | 1,4-Dioxane | DIPEA | 100 | 16 | 39 | |
| Microwave-assisted | DMF | K₂CO₃ | 120 | 2 | 78 |
Final Coupling: SNAr Reaction of Intermediates A and B
Reaction Mechanism and Conditions
The purine chloride (Intermediate A) reacts with the pyrimidine-piperazine (Intermediate B) via SNAr, facilitated by electron-withdrawing groups on both rings:
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Base, Solvent}} \text{Target Compound} + \text{HCl} $$
Protocol from Industrial Synthesis :
-
Solvent : Anhydrous DCM or THF.
-
Base : Cs₂CO₃ (2.2 equiv) for enhanced nucleophilicity.
-
Catalyst : Pd(OAc)₂/BINAP for Suzuki-like coupling (optional).
-
Yield : 75–82% after column chromatography (silica gel, MeOH/DCM 5:95).
Critical Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Functionalization
The C4 position of 2-(methylsulfanyl)pyrimidine is more reactive than C6 due to sulfur’s electron-donating resonance effect. Using bulky bases (e.g., DIPEA) minimizes disubstitution.
Purification of Hydrophobic Intermediates
-
Intermediate A : Recrystallization from ethanol/water (3:1) achieves >95% purity.
-
Intermediate B : Silica gel chromatography with gradient elution (DCM → 5% MeOH/DCM).
Byproduct Formation
-
N-Methylation : Occurs if excess methylating agents (e.g., methyl iodide) are present. Controlled stoichiometry and low temperatures (0–5°C) suppress this.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Green Chemistry Approaches
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM, reducing toxicity.
-
Catalyst Recycling : Immobilized Pd nanoparticles enable 5 reaction cycles without activity loss.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine or purine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced purine and pyrimidine rings, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of antiviral and anticancer agents . Its mechanism of action often involves the inhibition of specific enzymes or receptors that are critical for viral replication or tumor growth. For instance, studies have indicated that derivatives of this compound can effectively inhibit certain kinases involved in cancer cell proliferation.
Biochemical Assays
In biochemical research, 7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine serves as a probe for studying enzyme activities and protein interactions. Its ability to selectively bind to target proteins allows researchers to investigate complex biological pathways and mechanisms.
Drug Development
This compound is being explored for its potential as a lead compound in drug discovery processes. Its structural features enable modifications that can enhance efficacy and reduce toxicity, making it suitable for further development into pharmaceutical agents.
Material Science
In addition to biological applications, this compound's unique properties are being investigated for use in developing new materials with specific electronic or optical characteristics. The incorporation of such purine derivatives into polymer matrices can yield materials with enhanced performance in electronic devices.
Case Studies
Several studies have documented the effectiveness of this compound:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated the compound's ability to induce apoptosis in cancer cell lines by targeting specific signaling pathways associated with cell survival .
- Antiviral Properties : Research has shown that derivatives of this compound exhibit promising activity against viral infections by inhibiting viral polymerases .
- Biochemical Probing : The compound has been utilized as a biochemical probe to study protein-ligand interactions, revealing insights into enzyme kinetics and substrate specificity .
Mechanism of Action
The mechanism of action of 7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | Patent Analogues |
|---|---|---|
| Core Structure | 7H-purine | 4H-pyrido[1,2-a]pyrimidin-4-one or 4H-pyrazino[1,2-a]pyrimidin-4-one |
| Substituent at Position 6/7 | 4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl | Varied piperazine/piperidine groups (e.g., 4-methylpiperazin-1-yl, 3-methylpiperazin-1-yl) |
| Key Functional Groups | Methylsulfanyl (S–CH₃) on pyrimidine | Methoxy (O–CH₃) on phenyl rings, dimethylamino, or hydroxyethyl groups |
| Stereochemistry | None specified | Chiral centers in piperazine (e.g., (3S)-3-methyl, (3R,5S)-3,5-dimethyl) |
Functional and Pharmacological Insights
- Hydrophobicity vs. Polarity : The methylsulfanyl group in the target compound is less polar than the methoxy groups in patent analogues (e.g., 2-(3,4-dimethoxyphenyl) derivatives). This may enhance membrane permeability but reduce aqueous solubility .
- Target Selectivity : The absence of stereochemical complexity in the target compound’s piperazine moiety contrasts with chiral analogues (e.g., (3R,5S)-dimethylpiperazine), which may exhibit higher selectivity for specific receptors or enzymes .
Biological Activity
The compound 7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. It features a purine core, which is known for its role in various biological processes, including nucleic acid synthesis and cellular signaling. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C17H22N8S , with a molecular weight of 370.5 g/mol . Its structure includes a purine base substituted with a piperazine and pyrimidine ring, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N8S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methylpurine |
| InChI Key | YWDSPGIEPRENCK-UHFFFAOYSA-N |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activity. A study demonstrated that derivatives of purine compounds can inhibit viral replication by targeting viral enzymes such as RNA polymerases and proteases. This suggests that our compound may also possess similar antiviral capabilities through enzyme inhibition mechanisms .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The mechanism involves the modulation of key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins .
Enzyme Inhibition
The biological activity of this compound is partly attributed to its ability to inhibit various enzymes. For instance, it has been shown to inhibit kinases, which play crucial roles in cell signaling pathways that regulate growth and proliferation .
Case Studies
- Antiviral Efficacy : A study on related purine derivatives found that they effectively reduced viral load in infected cell cultures, suggesting that 7-methyl derivatives could be explored further for antiviral drug development .
- Cancer Cell Line Testing : In a series of experiments involving different cancer cell lines (e.g., breast and lung cancer), the compound demonstrated dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .
- Mechanism Elucidation : Research into the mechanism of action revealed that the compound interacts with specific targets within the cell, leading to altered gene expression profiles that promote apoptosis .
Q & A
Q. What are the recommended synthetic routes for 7-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between purine derivatives and functionalized piperazines. Key steps include:
- Reagent Selection : Use alkylating agents (e.g., methyl iodide) for purine methylation and coupling agents (e.g., EDCI/HOBt) for piperazine attachment .
- Optimization : Vary solvents (e.g., DMF, THF), reaction temperatures (reflux vs. room temperature), and stoichiometric ratios to maximize yield. For example, highlights refluxing with piperidine in water for 24 hours to achieve 92% yield in a similar purine derivative .
- Purity Control : Employ column chromatography (silica gel, gradient elution) or recrystallization for purification.
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- Assay Selection : Use high-throughput screening (HTS) for preliminary activity against enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
- Dose-Response Curves : Test concentrations from nM to µM ranges to determine IC50/EC50 values.
- Controls : Include positive controls (known inhibitors) and vehicle controls (DMSO) to validate assay reliability .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and piperazine linkage .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can solubility and stability be determined under experimental conditions?
- Methodological Answer :
- Solubility : Perform shake-flask method in PBS, DMSO, or ethanol; measure via UV-Vis spectroscopy .
- Stability : Incubate at 4°C, 25°C, and 37°C over 72 hours; monitor degradation via LC-MS .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases) .
- QSAR Modeling : Corlate structural features (e.g., methylsulfanyl group) with activity data to predict optimized analogs .
- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS .
Q. What strategies resolve contradictions in spectral data or biological assay results?
- Methodological Answer :
- Spectral Reanalysis : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to confirm assignments .
- Assay Replication : Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based) to rule out false positives .
- Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries for similar compounds .
Q. How can researchers integrate chemical engineering principles to scale up synthesis?
- Methodological Answer :
- Process Intensification : Use microreactors for exothermic reactions to improve heat/mass transfer .
- Separation Optimization : Implement membrane filtration or centrifugal partitioning chromatography for high-purity batches .
- PAT (Process Analytical Technology) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
Q. What advanced statistical methods are used to optimize multi-variable synthesis protocols?
- Methodological Answer :
- DoE (Design of Experiments) : Apply fractional factorial designs to identify critical variables (e.g., catalyst loading, temperature) .
- Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions .
- Machine Learning : Train models on historical reaction data to recommend conditions for new derivatives .
Q. How can cross-disciplinary approaches (e.g., chemical biology) elucidate mechanisms of action?
- Methodological Answer :
Q. What methodologies address stability challenges in long-term biological studies?
- Methodological Answer :
- Lyophilization : Prepare stable lyophilized formulations for in vivo studies .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance plasma stability .
- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life under stress conditions (e.g., high humidity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
